molecular formula C10H16N2O3 B2466730 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate CAS No. 1269104-97-3

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate

Cat. No.: B2466730
CAS No.: 1269104-97-3
M. Wt: 212.249
InChI Key: ORVQQRKSRXBIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate typically involves the reaction of 1-methylbenzimidazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanone.

    Reduction: Formation of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate can be compared with other similar compounds, such as:

  • 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
  • 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
  • 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

These compounds share a similar benzimidazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)ethanol;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.2H2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13;;/h2-5,13H,6-7H2,1H3;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVQQRKSRXBIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCO.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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